4-Nitropicolinic Acid

Computational Chemistry Electronic Structure Solvent Effects

4-Nitropicolinic acid (4NPIC; CAS 13509-19-8), systematically named 4-nitropyridine-2-carboxylic acid, is a heteroaromatic building block consisting of a pyridine ring substituted with a carboxylic acid at the 2‑position and a strongly electron‑withdrawing nitro group at the 4‑position. As a crystalline solid with a melting point of 153 °C and a predicted pKa of 2.88 ± 0.10, it exhibits markedly different physicochemical behaviour from the parent picolinic acid (mp 136–138 °C, pKa ≈ 5.4), directly affecting solubility, reactivity, and formulation.

Molecular Formula C6H4N2O4
Molecular Weight 168.11 g/mol
CAS No. 13509-19-8
Cat. No. B079760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitropicolinic Acid
CAS13509-19-8
Molecular FormulaC6H4N2O4
Molecular Weight168.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1[N+](=O)[O-])C(=O)O
InChIInChI=1S/C6H4N2O4/c9-6(10)5-3-4(8(11)12)1-2-7-5/h1-3H,(H,9,10)
InChIKeyUSTVSOYPMQZLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitropicolinic Acid (CAS 13509-19-8) – Core Identity and Procurement Context for Research and Industrial Use


4-Nitropicolinic acid (4NPIC; CAS 13509-19-8), systematically named 4-nitropyridine-2-carboxylic acid, is a heteroaromatic building block consisting of a pyridine ring substituted with a carboxylic acid at the 2‑position and a strongly electron‑withdrawing nitro group at the 4‑position [1]. As a crystalline solid with a melting point of 153 °C and a predicted pKa of 2.88 ± 0.10, it exhibits markedly different physicochemical behaviour from the parent picolinic acid (mp 136–138 °C, pKa ≈ 5.4), directly affecting solubility, reactivity, and formulation [2]. The compound is commercially available in multi‑gram to kilogram quantities at typical purities of 98 % (HPLC), making it a viable procurement option for kilogram‑scale development [3].

Why 4-Nitropicolinic Acid Cannot Be Interchanged with Other Picolinic Acid Derivatives in Research


The 4‑nitro substituent creates an electronic environment fundamentally different from that of the parent picolinic acid, its methoxy analogue, or positional isomers such as 3‑nitro‑ and 5‑nitropicolinic acid. DFT calculations reveal that the nitro group stabilises both HOMO and LUMO energies in polar solvents—a behaviour opposite to that of the electron‑donating 4‑methoxy derivative—leading to large differences in chemical reactivity, NMR chemical shifts, and metal‑binding affinity [1]. Additionally, the crystal‑state hydrogen‑bonding network of 4‑nitropicolinic acid monohydrate differs from that of picolinic acid, which may affect solubility, co‑crystallisation behaviour, and long‑term stability [2]. Consequently, substituting another picolinic acid congener without adjusting for these quantifiable electronic and solid‑state differences introduces uncontrolled risk into synthetic pathways, assay reproducibility, and material performance.

Quantitative Comparative Evidence for 4-Nitropicolinic Acid (CAS 13509-19-8) Selection


DFT‑Calculated HOMO/LUMO Stabilisation vs. 4‑Methoxypicolinic Acid

DFT calculations at the B3LYP/6‑311++G** level show that both HOMO and LUMO energies of 4‑nitropicolinic acid (4NPIC) are stabilised when moving from gas phase to polar solvents, whereas for 4‑methoxypicolinic acid (4MOPIC) the LUMO is destabilised and the minimum energy required to remove an electron increases [1]. This opposite electronic behaviour quantifies the electron‑withdrawing character of the nitro group and directly impacts reactivity in nucleophilic aromatic substitution and metal‑coordination chemistry.

Computational Chemistry Electronic Structure Solvent Effects

1H NMR Chemical Shift Differentiation from 4‑Methoxypicolinic Acid

In the same DFT study, the electron‑withdrawing nitro group in 4NPIC induces a downfield shift of the 1H NMR signals relative to 4MOPIC, where the electron‑donating methoxy group produces an upfield resonance [1]. This directly measurable spectroscopic distinction provides a simple quality‑control and identity‑verification metric that cannot be matched by the methoxy analogue.

NMR Spectroscopy Electronic Effects Structure Elucidation

Crystal‑State Hydrogen‑Bonding Network Distinct from Picolinic Acid

Single‑crystal X‑ray diffraction of 4‑nitropicolinic acid monohydrate reveals a complex hydrogen‑bonding network involving the carboxylic acid, pyridine nitrogen, nitro group, and lattice water [1]. This packing architecture differs from the simpler zig‑zag chain formed by picolinic acid [2]. The presence of the monohydrate form with a defined water‑mediated hydrogen‑bond pattern influences solubility, hygroscopicity, and co‑crystal design.

Crystallography Hydrogen Bonding Solid‑State Chemistry

Acidity Enhancement vs. Parent Picolinic Acid

The predicted pKa of 4‑nitropicolinic acid (2.88 ± 0.10) [1] is approximately 2.5 log units lower than that of picolinic acid (pKa ≈ 5.39) [2]. This substantial increase in acidity alters the speciation at physiological pH and strongly influences metal‑binding equilibria, making 4NPIC a significantly stronger chelator in aqueous solution.

Acid‑Base Chemistry Drug Design Metal Chelation

Synthesis from 2‑Cyano‑4‑nitropyridine with Defined Yield

A reported synthetic route hydrolyses 2‑cyano‑4‑nitropyridine in 90 % H₂SO₄ at 120 °C followed by Na₂SO₃ work‑up to afford 4‑nitropicolinic acid in approximately 71 % yield [1]. This contrasts with the unintended ~50 % formation of 4NPIC as a by‑product during the nitration of 2,2′‑bipyridine N,N′‑dioxide [2], highlighting a specific, higher‑yielding intentional synthesis that can be scaled.

Synthetic Methodology Process Chemistry Building‑Block Synthesis

Differentiation in Thermal Properties vs. Positional Nitro Isomers

The melting point of 4‑nitropicolinic acid is experimentally determined as 153 °C [1], while the 3‑nitro isomer (3‑nitropicolinic acid) has a predicted melting point of approximately 122.65 °C . This 30 °C difference provides a simple and immediate physical‑property‑based check for incoming material identity and isomer purity.

Thermal Analysis Quality Control Isomer Identification

Optimal Application Scenarios Where the Differentiation of 4‑Nitropicolinic Acid Drives Procurement Decisions


Electron‑Deficient Ligand Design for Coordination Chemistry and Catalysis

The combination of a low pKa (~2.88) and the strong electron‑withdrawing nitro group makes 4NPIC an anionic, electron‑poor chelator that stabilises lower metal oxidation states differently than picolinic acid. DFT‑confirmed HOMO/LUMO stabilisation in polar solvents [1] supports its use as a tuneable ligand for designing catalysts and metal‑organic frameworks where electron‑deficient coordination environments are required [2].

Nitro‑Functionalised Building Block for Medicinal Chemistry SAR Programmes

With a validated synthetic route delivering ~71 % yield [1], high commercial purity (98 %) and kilogram‑scale availability [2], 4NPIC is a practical entry point for synthesising libraries of 4‑substituted picolinamides, esters, and fused heterocycles. Its distinct downfield 1H NMR signature facilitates analytical tracking in SAR campaigns.

Crystal Engineering and Co‑Crystal Design Exploiting the Monohydrate Hydrogen‑Bond Network

The single‑crystal structure of 4‑nitropicolinic acid monohydrate reveals a water‑mediated hydrogen‑bond network distinct from anhydrous picolinic acid [1]. This structural feature is valuable for crystal‑engineering studies where a predictable monohydrate motif with nitro‑group participation is desired, for instance in pharmaceutical co‑crystal screening or supramolecular synthon design.

Pre‑Competitive Starting Material for Agrochemical Intermediates

The nitro group at the 4‑position serves as a latent amino functionality via reduction, enabling downstream diversification to 4‑aminopicolinic acid derivatives—a scaffold present in certain herbicidal and fungicidal chemotypes. The cost‑effective 71 % synthesis and established kilo‑lab supply chain [1][2] lower the barrier to process‑scale evaluation.

Technical Documentation Hub

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